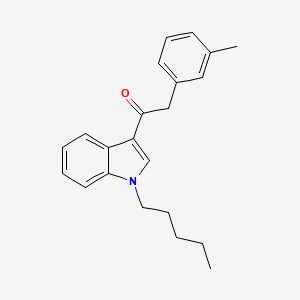

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JWH 251 3-methylphenyl isomer: is a synthetic cannabinoid that belongs to the JWH series of compounds. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system . This compound is structurally similar to JWH 251 but differs by having the methyl group at the 3 position on the phenyl group . It has been identified as an adulterant in herbal blends and is primarily used for forensic purposes .

准备方法

合成路线和反应条件: JWH 251 3-甲基苯基异构体的合成涉及在碱(如三乙胺)存在下,1-戊基-1H-吲哚-3-羧酸与 3-甲基苯乙酰氯反应 。 反应通常在室温下,在二氯甲烷等有机溶剂中进行。 然后通过柱色谱法纯化产物,以获得高纯度的目标化合物 .

工业生产方法: 通过优化反应条件,并使用大量的试剂和溶剂,可以将合成过程扩大规模 .

化学反应分析

反应类型: JWH 251 3-甲基苯基异构体会发生各种化学反应,包括:

常见试剂和条件:

氧化: 高锰酸钾、三氧化铬和其他强氧化剂。

还原: 氢化铝锂、硼氢化钠和其他还原剂。

取代: 卤素、硝化剂和磺化剂等亲电芳香取代试剂。

主要形成的产物:

氧化: 酮类、羧酸。

还原: 醇衍生物。

取代: 各种取代的苯衍生物。

科学研究应用

JWH 251 3-甲基苯基异构体有几个科学研究应用,包括:

作用机制

相似化合物的比较

类似化合物:

JWH 251: 母体化合物,苯环上的 2 位有一个甲基.

JWH 250: 一种相关化合物,苯环上的 2 位有一个甲氧基.

JWH 203: 一种化合物,苯环上的 2 位有一个氯原子.

JWH 249: 一种化合物,苯环上的 2 位有一个溴原子.

独特性: JWH 251 3-甲基苯基异构体之所以独特,是因为苯环上甲基的位置,这会影响其对大麻素受体的结合亲和力和选择性 。 这种结构变化会导致与其他类似化合物相比,具有不同的药理学特性 .

生物活性

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone, also known as JWH-251, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with the endocannabinoid system. This compound is part of the JWH series, which are primarily designed to mimic the effects of natural cannabinoids such as THC. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and risks associated with its use.

Chemical Structure and Properties

The molecular formula of this compound is C22H25NO2. The compound features a phenyl ring substituted with a methyl group and an indole structure, which contributes to its affinity for cannabinoid receptors.

Target Receptors

JWH-251 acts primarily as an agonist at the CB1 and CB2 cannabinoid receptors. These receptors are part of the G-protein coupled receptor family and are involved in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

Mode of Action

Upon binding to the CB1 receptor, JWH-251 induces a series of intracellular signaling cascades that result in decreased cyclic adenosine monophosphate (cAMP) levels, leading to effects similar to those produced by THC, including analgesia and euphoria . The compound’s high affinity for these receptors makes it a potent activator, which can lead to significant psychoactive effects.

Pharmacological Effects

Research has shown that JWH-251 exhibits a range of biological activities:

- Analgesic Effects : Studies indicate that JWH-251 can produce analgesic effects comparable to those of THC, making it a potential candidate for pain management therapies.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate immune responses through CB2 receptor activation, suggesting possible applications in treating inflammatory conditions .

- Neuroprotective Effects : Some studies suggest that synthetic cannabinoids like JWH-251 may offer neuroprotective benefits, although more research is needed to confirm these findings and understand the underlying mechanisms .

Toxicology

Despite its potential therapeutic benefits, the use of synthetic cannabinoids like JWH-251 raises concerns regarding toxicity and safety. Reports indicate that these compounds can lead to severe side effects, including anxiety, paranoia, and cardiovascular issues when abused or consumed in high doses .

Case Studies

Several case studies have documented the effects of JWH-251 in both controlled environments and real-world scenarios:

- Case Study on Pain Management : A study involving rodent models demonstrated that administration of JWH-251 significantly reduced pain responses in subjects subjected to inflammatory pain models. The results indicated a dose-dependent relationship between JWH-251 administration and pain relief .

- Behavioral Studies : In behavioral pharmacology studies, JWH-251 was observed to induce effects similar to THC in terms of sedation and hypomotility in animal models. These findings support the compound's classification as a cannabimimetic agent .

Comparative Analysis with Other Cannabinoids

The following table summarizes the biological activities of JWH-251 compared to other common cannabinoids:

| Compound | CB1 Agonist | CB2 Agonist | Analgesic Effect | Anti-inflammatory Effect | Psychoactive Potential |

|---|---|---|---|---|---|

| JWH-251 | High | Moderate | Yes | Yes | High |

| THC | High | Low | Yes | Moderate | Very High |

| CBD | Low | Moderate | No | Yes | Low |

属性

IUPAC Name |

2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-18-10-8-9-17(2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMIYWJJSIRLSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017294 |

Source

|

| Record name | JWH-251 3-Methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-88-9 |

Source

|

| Record name | JWH-251 3-Methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。